Cas no 478067-18-4 (2-AMINO-4-(ETHYLSULFANYL)-6-(2-THIENYL)-5-PYRIMIDINECARBONITRILE)

2-AMINO-4-(ETHYLSULFANYL)-6-(2-THIENYL)-5-PYRIMIDINECARBONITRILE Chemical and Physical Properties
Names and Identifiers
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- 2-AMINO-4-(ETHYLSULFANYL)-6-(2-THIENYL)-5-PYRIMIDINECARBONITRILE
- 2-amino-4-(ethylsulfanyl)-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
- MLS000327059
- 2-amino-4-ethylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile
- SMR000179631
- BDBM68847
- cid_1484459
- HMS2299J03
- 2-amino-4-(ethylthio)-6-(2-thienyl)pyrimidine-5-carbonitrile
- 2-amino-4-(ethylthio)-6-thiophen-2-yl-5-pyrimidinecarbonitrile
- 2-azanyl-4-ethylsulfanyl-6-thiophen-2-yl-pyri
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- MDL: MFCD02083471
- Inchi: 1S/C11H10N4S2/c1-2-16-10-7(6-12)9(14-11(13)15-10)8-4-3-5-17-8/h3-5H,2H2,1H3,(H2,13,14,15)
- InChI Key: WWCFHNBOXRXFER-UHFFFAOYSA-N
- SMILES: S(CC)C1=C(C#N)C(C2=CC=CS2)=NC(N)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 303
- XLogP3: 2.2
- Topological Polar Surface Area: 129
2-AMINO-4-(ETHYLSULFANYL)-6-(2-THIENYL)-5-PYRIMIDINECARBONITRILE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00901945-1g |
2-Amino-4-(ethylthio)-6-(thiophen-2-yl)pyrimidine-5-carbonitrile |
478067-18-4 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Ambeed | A931183-1g |
2-Amino-4-(ethylthio)-6-(thiophen-2-yl)pyrimidine-5-carbonitrile |
478067-18-4 | 90% | 1g |
$350.0 | 2023-04-04 | |
abcr | AB297813-100 mg |
2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile; . |
478067-18-4 | 100mg |
€221.50 | 2023-04-26 | ||
abcr | AB297813-100mg |
2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile; . |
478067-18-4 | 100mg |
€283.50 | 2025-02-17 |
2-AMINO-4-(ETHYLSULFANYL)-6-(2-THIENYL)-5-PYRIMIDINECARBONITRILE Related Literature
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
Additional information on 2-AMINO-4-(ETHYLSULFANYL)-6-(2-THIENYL)-5-PYRIMIDINECARBONITRILE
2-AMINO-4-(ETHYLSULFANYL)-6-(2-THIENYL)-5-PYRIMIDINECARBONITRILE (CAS No. 478067-18-4): A Comprehensive Overview
2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS No. 478067-18-4) is a unique and multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, with its distinctive structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is a heterocyclic compound characterized by a pyrimidine core with specific functional groups attached. The presence of an amino group at the 2-position, an ethylsulfanyl group at the 4-position, and a thienyl group at the 6-position imparts unique chemical properties to this molecule. The nitrile group at the 5-position further adds to its reactivity and potential for forming various derivatives. The molecular formula of this compound is C13H13N3S2, and it has a molecular weight of approximately 279.38 g/mol.
The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various experimental protocols. Its melting point is around 150-152°C, and it is stable under normal laboratory conditions. However, care should be taken to avoid exposure to strong acids or bases, as these can lead to degradation or unwanted side reactions.
Synthesis Methods
The synthesis of 2-amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 2-amino-6-chloropyrimidine-4-carbonitrile with ethanethiol and 2-thiophenecarbaldehyde in the presence of a base such as potassium carbonate. This reaction typically proceeds via a nucleophilic substitution mechanism followed by cyclization to form the desired product.
An alternative method involves the condensation of 2-aminothiophene with ethyl thiocyanate followed by cyclization with cyanogen bromide. This method offers a higher yield and better purity compared to other synthetic routes. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or solvent-free conditions.
Biological Activities
2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile has been extensively studied for its biological activities, particularly its anti-inflammatory and antioxidant properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both in vitro and in vivo models.
In addition to its anti-inflammatory effects, 2-amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile has demonstrated potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Studies have shown that it can protect cells from damage caused by reactive oxygen species (ROS) and improve cellular viability under oxidative stress conditions.
Clinical Applications
The promising biological activities of 2-amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile have led to its evaluation in various preclinical studies for potential therapeutic applications. One area of significant interest is its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown that this compound can reduce inflammation and improve symptoms in animal models of these diseases.
In addition to inflammatory diseases, there is growing interest in exploring the potential of 2-amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research suggests that its antioxidant properties may help protect neurons from oxidative damage and slow down disease progression.
Recent Research Advancements
The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the mechanisms underlying the biological activities of 2-amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile. For instance, a study published in the Journal of Medicinal Chemistry revealed that this compound can modulate the activity of key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2.
Another study published in Bioorganic & Medicinal Chemistry Letters explored the structure-activity relationship (SAR) of this compound by synthesizing a series of analogs with varying substituents at different positions on the pyrimidine ring. The results showed that certain modifications could enhance its anti-inflammatory and antioxidant activities while maintaining good pharmacokinetic properties.
FUTURE PERSPECTIVES AND CONCLUSIONS
The extensive research on 2-amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile highlights its potential as a valuable therapeutic agent for various diseases involving inflammation and oxidative stress. Ongoing studies are focused on optimizing its pharmacological properties through rational drug design and evaluating its safety and efficacy in clinical trials.
In conclusion, 2-amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS No. 478067-18-4) represents an exciting area of research with significant implications for drug development. Its unique chemical structure, coupled with its promising biological activities, makes it a promising candidate for further investigation and potential clinical applications.
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